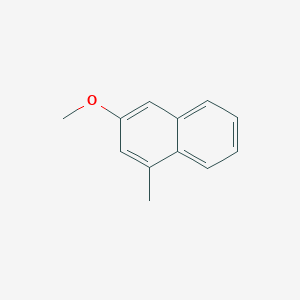
3-Methoxy-1-methylnaphthalene
Übersicht
Beschreibung
3-Methoxy-1-methylnaphthalene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research has indicated that 3-Methoxy-1-methylnaphthalene exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that methoxylated naphthalene derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This suggests potential applications in developing new antimicrobial agents.
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For instance, related naphthalene derivatives have shown significant antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines .
Environmental Studies
This compound is also relevant in environmental chemistry:
- Pollution Monitoring : Its presence in environmental samples can indicate pollution levels, particularly from petroleum sources. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are used to detect and quantify this compound in environmental samples .
Photochemical Applications
Research has explored the photochemical properties of methoxylated naphthalene compounds, including this compound. These compounds can undergo complex photochemical reactions, making them useful in developing photostable materials and studying light-induced processes .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Anticancer Activity Study
In a study assessing the cytotoxic effects of various naphthalene derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a significant increase in apoptotic markers compared to control groups, suggesting its potential as an anticancer agent .
Environmental Impact Assessment
A study conducted on the environmental persistence of naphthalene derivatives, including this compound, indicated that these compounds could accumulate in aquatic environments. The research emphasized the need for monitoring these compounds due to their potential ecological impact .
Eigenschaften
CAS-Nummer |
57404-87-2 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C12H12O/c1-9-7-11(13-2)8-10-5-3-4-6-12(9)10/h3-8H,1-2H3 |
InChI-Schlüssel |
IRQRQFXTTXIJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC=CC=C12)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













